molecular formula C14H9NO2 B1217360 N-Phenylphthalimide CAS No. 520-03-6

N-Phenylphthalimide

Cat. No. B1217360
Key on ui cas rn: 520-03-6
M. Wt: 223.23 g/mol
InChI Key: MFUPLJQNEXUUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04933467

Procedure details

To a dry 3-neck, 25 mL round bottom flask equipped with a Teflon® resin coated stir bar, a balloon filled with carbon monoxide and a vacuum/argon inlet was placed o-diiodobenzene (320 mg, 0.97 mmol), aniline (90 mg, 0.97 mmol), palladium tetrakis(triphenylphosphine) (PdL4) (56 mg, 0.048 mmol=5%) and N,N-dimethylacetamide (DMAc, 2.9 mL). The mixture was stirred and degassed three times with argon, and then the argon atmosphere was replaced with carbon monoxide by three successive evacuations of the flask. The flask was then immersed in a 115° C. oil bath and heated until the reagents had dissolved. Then 1,8-diazobicyclo[5,4,0]undec-7-ene (DBU, 320 μl, 2.13 mmol) was added by syringe. After about 12 hours the product was produced in quantitative yield as determined by gas chromatography. The mixture was cooled, diluted with chloroform, extracted with water, dried over MgSO4, precipitated with methanol, collected by filtration, and dried in vacuo to give 40 mg product (19%). Much of the product remained in the filtrate.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Three
Quantity
90 mg
Type
reactant
Reaction Step Four
Quantity
2.9 mL
Type
reactant
Reaction Step Five
[Compound]
Name
1,8-diazobicyclo[5,4,0]undec-7-ene
Quantity
320 μL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
56 mg
Type
catalyst
Reaction Step Eight
Yield
19%

Identifiers

REACTION_CXSMILES
[C]=[O:2].I[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1I.N[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C[N:19]([CH3:23])[C:20](=[O:22])C>C(Cl)(Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[C:4]1([N:19]2[C:20](=[O:22])[C:12]3=[CH:17][CH:16]=[CH:15][CH:14]=[C:13]3[C:23]2=[O:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:5.6.7.8.9,^3:0|

Inputs

Step One
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
320 mg
Type
reactant
Smiles
IC1=C(C=CC=C1)I
Step Four
Name
Quantity
90 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Step Five
Name
Quantity
2.9 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Six
Name
1,8-diazobicyclo[5,4,0]undec-7-ene
Quantity
320 μL
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Eight
Name
Quantity
56 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed three times with argon
CUSTOM
Type
CUSTOM
Details
was then immersed in a 115° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated until the reagents
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
After about 12 hours the product was produced in quantitative yield
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
precipitated with methanol
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.